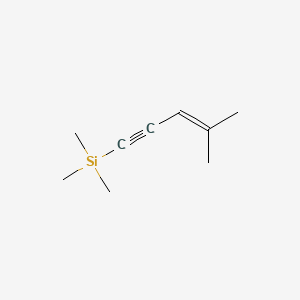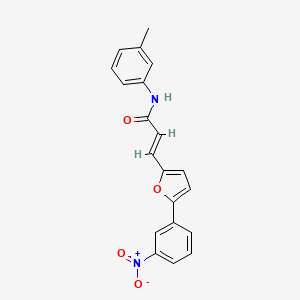
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a furan ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and furfural as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and furfural.
Cyclization: The intermediate undergoes cyclization to form the furan ring.
Addition of Pyrrolidine: The final step involves the addition of pyrrolidine to the intermediate, resulting in the formation of this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the furan ring and pyrrolidine.
Scientific Research Applications
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structure, which can interact with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting the activity of key proteins or transcription factors.
Comparison with Similar Compounds
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)pyrrolidine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share the pyrrolidine ring but differ in their substituents and biological activities.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid have the furan ring but lack the chlorophenyl group, leading to different chemical properties and applications.
Chlorophenyl Compounds: 4-chlorobenzaldehyde and 4-chlorophenylacetic acid contain the chlorophenyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for various applications in research and industry.
Properties
CAS No. |
853312-21-7 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18ClNO2/c18-14-5-3-13(4-6-14)16-9-7-15(21-16)8-10-17(20)19-11-1-2-12-19/h3-7,9H,1-2,8,10-12H2 |
InChI Key |
AIPQSBIIQRAELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
